molecular formula C14H16N2O5 B5560068 N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No. B5560068
M. Wt: 292.29 g/mol
InChI Key: KWQPNCKOEQMQHR-OVCLIPMQSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a condensation method using specific aldehydes, hydrazine, and substituted isothiocyanates, indicating a general approach for creating a variety of hydrazide derivatives. These methods often result in good yields and allow for the synthesis of compounds with significant detection capabilities for certain applications, like heavy metal ion detection (Rahman et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of related hydrazide derivatives have been characterized using techniques such as single crystal X-ray diffraction, demonstrating their complex structural features and potential for further chemical modification. These structures often exhibit specific configurations and bonding patterns that can influence their chemical reactivity and physical properties (Quoc et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving hydrazide derivatives can lead to the formation of various bioactive compounds. These reactions include condensation with aldehydes to form Schiff bases, cyclization reactions to produce heterocyclic compounds, and reactions with isothiocyanates to create thiosemicarbazide derivatives. Such compounds have been explored for their analgesic, anti-inflammatory, and antimicrobial activities (Salgın-Gökşen et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including their crystallization behavior, solubility, and phase transitions, are crucial for understanding their potential applications. While specific data on N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide might not be readily available, studies on related compounds provide insights into how structural variations can affect these properties, influencing their utility in various fields (Karrouchi et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming additional derivatives, are fundamental for developing applications based on hydrazide compounds. Research on similar compounds has demonstrated a wide range of reactivities, enabling their use in synthesizing a diverse array of bioactive molecules with potential pharmaceutical applications (Saeed et al., 2014).

Scientific Research Applications

Sensor Development for Heavy Metal Detection

  • Lead Detection: The derivative (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide was synthesized and utilized for the significant detection of carcinogenic heavy metal ion lead (Pb2+) via an electrochemical approach, indicating its potential application in environmental monitoring and public health safety (Rahman et al., 2020).

Anticancer Research

  • Anticancer Evaluation: Compounds with similar structural motifs have been synthesized and evaluated for their anticancer activity. For instance, 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives were synthesized and showed moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial Activity Studies

  • Antimicrobial Agents: A series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides synthesized from commercially available sodium saccharin showed moderate to significant anti-microbial activities, highlighting the potential application of related compounds in developing new antimicrobial agents (Ahmad et al., 2011).

Polymer Synthesis

  • Ordered Polymer Synthesis: The direct polycondensation method was employed to synthesize an ordered poly(acylhydrazide-amide) polymer, demonstrating the utility of acylhydrazide derivatives in creating novel polymer materials with potential applications in various industries, including materials science and engineering (Ueda et al., 1997).

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-14(20-4-5-21-14)7-13(17)16-15-8-10-2-3-11-12(6-10)19-9-18-11/h2-3,6,8H,4-5,7,9H2,1H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQPNCKOEQMQHR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

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